N-(3-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(3-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a bromophenyl group and a dimethylphenyl group linked through a benzenesulfonamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the Benzenesulfonamido Intermediate: This step involves the reaction of benzenesulfonyl chloride with 2,3-dimethylaniline under basic conditions to form the benzenesulfonamido intermediate.
Coupling with 3-Bromophenylacetic Acid: The intermediate is then coupled with 3-bromophenylacetic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzenesulfonamido group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the benzenesulfonamido group.
Reduction: Reduced forms of the benzenesulfonamido group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]acetamide
- N-(3-Fluorophenyl)-2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]acetamide
- N-(3-Methylphenyl)-2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]acetamide
Uniqueness
N-(3-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromophenyl and dimethylphenyl groups also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(3-bromophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-8-6-13-21(17(16)2)25(29(27,28)20-11-4-3-5-12-20)15-22(26)24-19-10-7-9-18(23)14-19/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNPPBGGAUOYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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